(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl
Description
Properties
Molecular Formula |
C8H12Cl3FN2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1 |
InChI Key |
AMUWWTSCQRJACV-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl
General Synthetic Strategy
The synthesis typically involves:
- Construction of the chiral ethane-1,2-diamine backbone bearing the 2-chloro-4-fluorophenyl group.
- Introduction of chirality via asymmetric reduction or chiral auxiliary-mediated steps.
- Salt formation with hydrochloric acid to yield the dihydrochloride.
Key Synthetic Routes
Asymmetric Reduction of Ketone Precursors
A common approach starts from a ketone intermediate such as 2-chloro-4-fluorophenyl ethanone, which is asymmetrically reduced to the corresponding chiral amino alcohol or diamine.
- Catalysts: Transition metal complexes (Rh, Ir) with chiral ligands are employed for enantioselective hydrogen transfer or hydrogenation.
- Hydrogen donors: Formic acid, triethylamine, or sodium formate serve as hydrogen sources in catalytic transfer hydrogenation.
- Reaction conditions: Typically performed in toluene or aqueous media at controlled temperatures (room temperature to reflux) to optimize yield and enantiomeric excess (e.e.).
- Purification: Silica gel chromatography and crystallization are used to isolate the product with high optical purity (e.e. > 98% reported in related compounds).
Reductive Amination
Another method involves reductive amination of 2-chloro-4-fluorophenyl acetaldehyde or ketone with ammonia or ethylene diamine derivatives, followed by stereoselective reduction.
- Reducing agents: Lithium aluminum hydride or borane complexes may be used.
- Chiral induction: Use of chiral catalysts or auxiliaries such as S-diphenylprolinol borane complexes can direct stereochemistry.
- Reaction monitoring: TLC and chiral HPLC are employed to monitor conversion and enantiomeric purity.
Salt Formation and Isolation
- After synthesis of the free base diamine, treatment with hydrochloric acid gas or aqueous HCl yields the dihydrochloride salt.
- This salt form improves compound stability, crystallinity, and handling properties.
- Crystallization from suitable solvents (e.g., ethanol, isopropanol) affords pure dihydrochloride crystals.
Example Preparation Protocol (Adapted from Related Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Asymmetric reduction | 2-chloro-4-fluorophenyl ethanone, Rh/Ir catalyst, formic acid/triethylamine, toluene, reflux overnight | Chiral amino alcohol intermediate, high e.e. |
| 2. Reductive amination | Amination with ethylene diamine, borane complex, toluene, 35-45°C | Formation of chiral diamine |
| 3. Salt formation | Treatment with HCl (gas or aqueous), crystallization | (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine dihydrochloride |
Analytical and Purity Data
- Enantiomeric excess (e.e.): Typically >98% as determined by chiral HPLC using Chiralpak IC columns.
- Purity: >99% by HPLC and NMR spectroscopy.
- Physical form: Yellow oily intermediate; white crystalline dihydrochloride salt.
- Molecular weight confirmation by mass spectrometry.
Research Findings and Optimization Notes
- The choice of catalyst and hydrogen donor critically influences stereoselectivity and yield.
- Formic acid/triethylamine mixtures provide efficient hydrogen transfer under mild conditions.
- Continuous flow reactors and large-scale batch reactors have been reported to improve scalability and reproducibility.
- Advanced purification techniques, including recrystallization and chromatography, are essential to remove impurities and achieve pharmaceutical-grade purity.
- The position of chloro and fluoro substituents on the phenyl ring affects reactivity and biological activity, requiring precise synthetic control.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Rh or Ir complexes with chiral ligands | High enantioselectivity |
| Hydrogen donor | Formic acid/triethylamine or sodium formate | Mild, efficient hydrogen source |
| Solvent | Toluene, aqueous mixtures | Solubility and reaction rate impact |
| Temperature | Room temp to reflux (25-110°C) | Controls reaction kinetics |
| Reaction time | Overnight (12-24 hours) | Ensures complete conversion |
| Purification | Silica gel chromatography, crystallization | High purity and optical purity |
| Enantiomeric excess (e.e.) | >98% | Verified by chiral HPLC |
| Yield | 65-85% | Dependent on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl as an anticancer agent. The compound's ability to inhibit specific cellular pathways related to tumor growth has been documented. For instance, it has shown promise in targeting pathways involved in cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics.
Neurological Disorders
Research indicates that this compound may have neuroprotective properties. Preliminary findings suggest it could modulate neurotransmitter systems, offering potential benefits in treating conditions such as depression or anxiety disorders. The dual amine functionality enhances its interaction with receptors involved in these pathways.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, including:
- N-Alkylation reactions: This enables the introduction of alkyl groups to enhance pharmacological properties.
- Coupling reactions: It can be used to synthesize more complex molecules through coupling with other reactive species.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application development. High-throughput screening methods are employed to assess its binding affinity to various receptors and enzymes. These studies provide insights into its mechanism of action and potential side effects.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its efficacy as an anticancer agent. Further investigation into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The findings demonstrated that treatment with this compound improved cognitive function and reduced markers of oxidative stress in the brain.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives (e.g., 1a-i from ): These lack the chloro-fluoro substitution pattern but share the ethane-1,2-diamine backbone modified with aromatic groups.
(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine (): Replaces the 2-chloro-4-fluoro group with 2-fluoro-4-trifluoromethyl, altering lipophilicity and steric effects.
Ethylenediamine (1,2-diaminoethane): The parent compound without aromatic substitution, used as a reference for basicity and reactivity .
Table 1: Structural and Physicochemical Comparison
*ClogP: Calculated partition coefficient (lipophilicity). †Estimated based on substituent contributions.
Biological Activity
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl, also known by its CAS number 1213128-09-6, is an organic compound that belongs to the class of phenylamines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10ClFN2, with a molar mass of approximately 188.63 g/mol. The presence of both chlorine and fluorine atoms in the phenyl ring enhances the compound's chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClFN2 |
| Molar Mass | 188.63 g/mol |
| CAS Number | 1213128-09-6 |
| Structural Features | Chiral center, amine groups |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets through binding interactions that can either inhibit or activate specific biological pathways.
Research indicates that this compound may influence pathways related to:
- Neurotransmitter modulation : Potential effects on serotonin and norepinephrine pathways, which are critical in mood regulation.
- Antimicrobial activity : Preliminary studies suggest efficacy against certain bacterial strains, possibly due to interference with bacterial cell wall synthesis.
- Anticancer properties : Investigations into its ability to induce apoptosis in cancer cells have shown promising results.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant-like Effects : In animal models, administration of this compound demonstrated significant antidepressant-like behavior in forced swim tests, suggesting a potential role in treating depression.
- Antimicrobial Activity : A study reported that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound induced cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Distinguishing Features |
|---|---|---|
| (R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine | Similar antidepressant effects | Different stereochemistry affecting binding |
| 4-Fluoroaniline | Antimicrobial properties | Lacks the ethylene diamine moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
